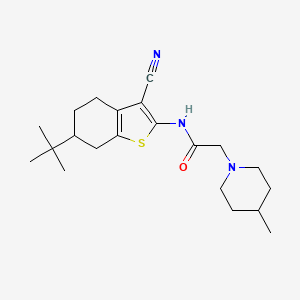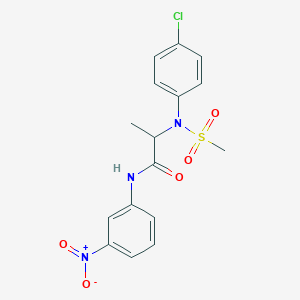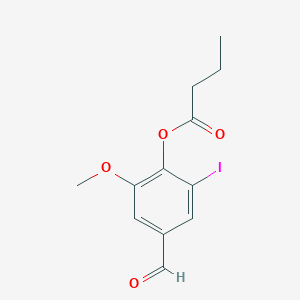![molecular formula C16H16Cl2N2O3S2 B4189082 N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]alaninamide](/img/structure/B4189082.png)
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]alaninamide
Descripción general
Descripción
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]alaninamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as DASPA and belongs to the class of sulfonamide compounds.
Mecanismo De Acción
The mechanism of action of DASPA involves the inhibition of tubulin polymerization, which is essential for cell division. DASPA binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. The inhibition of tubulin polymerization by DASPA has been shown to be more potent than other tubulin-targeting agents such as vinblastine and paclitaxel.
Biochemical and Physiological Effects:
DASPA has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce G2/M cell cycle arrest, which is associated with the inhibition of tubulin polymerization. DASPA has also been shown to induce apoptosis in cancer cells, which is characterized by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP). In addition, DASPA has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DASPA has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. DASPA is also highly soluble in water, making it easy to prepare solutions for experiments. However, DASPA has some limitations for lab experiments. It is a potent inhibitor of tubulin polymerization, which can lead to toxicity in normal cells. Therefore, caution should be taken when using DASPA in experiments involving normal cells.
Direcciones Futuras
There are several future directions for the research on DASPA. One direction is to investigate the efficacy of DASPA in combination with other chemotherapeutic agents. Another direction is to study the pharmacokinetics and pharmacodynamics of DASPA in vivo. In addition, the development of DASPA derivatives with improved potency and selectivity is another area of future research. Finally, the investigation of the molecular mechanisms of DASPA-induced apoptosis and cell cycle arrest is a promising direction for future research.
Conclusion:
In conclusion, N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]alaninamide is a promising compound for scientific research due to its potential applications in the field of medicine. The synthesis of DASPA involves the reaction between 2,5-dichlorobenzenesulfonyl chloride and 3-(methylthio)phenylalanine in the presence of a base. DASPA has been extensively studied for its potential applications in cancer treatment, and its mechanism of action involves the inhibition of tubulin polymerization. DASPA has several advantages for lab experiments, but caution should be taken when using it in experiments involving normal cells. There are several future directions for the research on DASPA, including investigating its efficacy in combination with other chemotherapeutic agents and studying its pharmacokinetics and pharmacodynamics in vivo.
Aplicaciones Científicas De Investigación
DASPA has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DASPA has also been shown to inhibit the growth of tumor cells in vivo, making it a promising therapeutic candidate for cancer treatment.
Propiedades
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S2/c1-10(16(21)19-12-4-3-5-13(9-12)24-2)20-25(22,23)15-8-11(17)6-7-14(15)18/h3-10,20H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRZKJKDTNFQQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)SC)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-(2-methoxy-5-nitrophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4189005.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B4189010.png)
![1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl methylcarbamate](/img/structure/B4189018.png)
![3-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4189041.png)
![3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B4189043.png)
![2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4189050.png)


![ethyl 4,5-dimethyl-2-({[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4189085.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-1-pyrrolidinesulfonamide](/img/structure/B4189090.png)
![2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4189093.png)
![2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4189101.png)
